trans-2-(Dimethylamino)cyclohexanol

Solvolysis Stereoelectronic Effects Reaction Mechanism

trans-2-(Dimethylamino)cyclohexanol (CAS 15910-74-4) is a chiral 1,2-amino alcohol with the IUPAC name (1R,2R)-2-(dimethylamino)cyclohexan-1-ol, a molecular formula of C8H17NO, and a molecular weight of 143.23 g/mol. It is the trans diastereomer of 2-(dimethylamino)cyclohexanol, featuring the dimethylamino and hydroxyl groups in a trans-diaxial orientation on the cyclohexane ring.

Molecular Formula C8H17NO
Molecular Weight 143.23 g/mol
CAS No. 15910-74-4
Cat. No. B091292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans-2-(Dimethylamino)cyclohexanol
CAS15910-74-4
Molecular FormulaC8H17NO
Molecular Weight143.23 g/mol
Structural Identifiers
SMILESCN(C)C1CCCCC1O
InChIInChI=1S/C8H17NO/c1-9(2)7-5-3-4-6-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1
InChIKeyUFUVLAQFZSUWHR-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-2-(Dimethylamino)cyclohexanol (CAS 15910-74-4) – Chiral Amino Alcohol Procurement Guide


trans-2-(Dimethylamino)cyclohexanol (CAS 15910-74-4) is a chiral 1,2-amino alcohol with the IUPAC name (1R,2R)-2-(dimethylamino)cyclohexan-1-ol, a molecular formula of C8H17NO, and a molecular weight of 143.23 g/mol [1]. It is the trans diastereomer of 2-(dimethylamino)cyclohexanol, featuring the dimethylamino and hydroxyl groups in a trans-diaxial orientation on the cyclohexane ring [2]. The compound is a bifunctional molecule containing both a secondary alcohol and a tertiary amine, which imparts dual nucleophilic and hydrogen-bonding capabilities . It is primarily sourced as a stereochemically defined intermediate for the synthesis of analgesic agents (notably Tramadol), chiral amine ligands, and organocatalysts .

Why cis-2-(Dimethylamino)cyclohexanol Cannot Substitute for trans-2-(Dimethylamino)cyclohexanol in Research Procurement


The cis and trans isomers of 2-dimethylaminocyclohexanol share identical molecular formulas (C8H17NO), molecular weights (143.23 g/mol), and nearly indistinguishable pKa values (predicted pKa 14.94±0.40 for the trans form, with cis/trans differences falling within experimental error) [1]. Despite this physical similarity, the two diastereomers exhibit fundamentally divergent biological and chemical behavior that precludes interchangeability. Trans isomer derivatives are substrates for acetylcholinesterase-catalysed hydrolysis, whereas the corresponding cis-enantiomers are completely inactive in the same enzyme system [2]. Furthermore, under identical solvolysis conditions, the trans iodo-precursor yields solvent-dependent product distributions (cyclohexanone, cyclopentanecarboxaldehyde, and amino alcohol derivatives), while the cis isomer produces exclusively cyclohexanone across all solvents tested [3]. These stereochemically dictated functional differences mean that any research protocol, synthetic route, or biological assay optimized for the trans isomer will fail or produce spurious results if the cis isomer or a mixed-isomer preparation is substituted.

Quantitative Differentiation Evidence for trans-2-(Dimethylamino)cyclohexanol vs. Closest Analogs


Solvolytic Product Divergence: Trans Isomer Gives Solvent-Dependent Multi-Product Distributions, Cis Isomer Gives Only Cyclohexanone

In a direct head-to-head comparison, DL-trans-2-iodo-N,N-dimethylcyclohexylamine and DL-cis-2-iodo-N,N-dimethylcyclohexylamine were solvolyzed in water, ethanol, cyclohexanol, dimethylaniline, nitrobenzene, xylene, and liquid paraffin. The trans isomer (I) produced solvent-dependent product distributions yielding one or two of the following: cyclohexanone, cyclopentanecarboxaldehyde, and 2-dimethylaminocyclohexanol derivatives in varying ratios. In contrast, the cis isomer (II) yielded only cyclohexanone in every solvent tested, demonstrating complete stereoelectronic restriction of the cis isomer's reaction manifold [1].

Solvolysis Stereoelectronic Effects Reaction Mechanism

Acetylcholinesterase Substrate Activity: Trans Enantiomers Active, Cis Enantiomers Completely Inactive

The enantiomers of cis- and trans-2-dimethylaminocyclohexyl acetate methiodide were separately tested as substrates for acetylcholinesterase. The cis-enantiomers showed zero detectable substrate activity. The trans-enantiomers were hydrolysed, albeit at a very slow rate. This stereochemical dependence of enzymatic activity was corroborated by studies on muscarinic tissue (guinea-pig ileum), where only the trans-enantiomers elicited a weak stimulatory response, while the cis-enantiomers were again completely inactive [1]. The resolution and absolute configuration of these enantiomers were established by Kay and Robinson, who reported the preparation of the enantiomers of both cis- and trans-2-dimethylaminocyclohexyl acetate methiodide specifically as potential substrates for acetylcholinesterase [2].

Acetylcholinesterase Enzyme Substrate Specificity Cholinergic Pharmacology

pKa Indistinguishability Masks Profound Biological Stereospecificity Between Cis and Trans Isomers

A systematic investigation by Friess and colleagues demonstrated that the pKa′ values of the isomeric tertiary bases (cis- and trans-2-dimethylaminocyclohexanol) are 'virtually indistinguishable within experimental error', and paper electrophoretic characteristics of the quaternary methiodide derivatives reveal no appreciable differentiation between isomers [1]. The predicted pKa for trans-2-(dimethylamino)cyclohexanol is 14.94±0.40 . Despite this near-identical acid-base behavior, the two isomers display completely divergent biological activity profiles, including differential acetylcholinesterase substrate activity [2] and differential solvolytic reactivity [3]. The authors conclude that the stereospecificity observed in biological interactions 'cannot reasonably be accounted for in terms of gross differences observed among certain physical parameters of the small molecules' [1].

Physicochemical Properties Stereospecificity Structure-Activity Relationship

Trans Isomer Enantiomers as Organocatalysts for Highly Enantioselective Desymmetrization of Cyclic meso-Anhydrides

The enantiomerically pure (1S,2S)-trans-2-(dimethylamino)cyclohexan-1-ol (CAS 29783-01-5) has been demonstrated to function as an organocatalyst that promotes highly enantioselective desymmetrizations of cyclic meso-anhydrides, employing alcohols and benzyl mercaptan as nucleophiles [1]. The reference literature (Schmitt, E., et al., Tetrahedron Lett., 2010, 66, 6349–6357) reports that these readily available, low-molecular-weight cyclohexane-based organocatalysts achieve high enantioselectivity in these transformations [1][2]. This catalytic application is stereospecific to the trans configuration; the cis isomer cannot adopt the requisite chiral pocket geometry for effective enantiofacial discrimination of the meso-anhydride substrate.

Organocatalysis Asymmetric Synthesis Desymmetrization

Conformational Equilibria Differentiation: Trans Isomer Adopts Distinct Gauche Interactions Between OH and NMe2 Groups

A dedicated stereochemical study by Tichý, Vašíčková, Arakelian, and Sicher (Collect. Czech. Chem. Commun., 1970, 35, 1522–1535) quantitatively evaluated the conformational equilibria in trans-2-amino- and trans-2-dimethylaminocyclohexanols by assessing the gauche interactions between the OH and NR2 groups [1]. The trans isomer's conformational preference is governed by specific gauche interactions that differ fundamentally from those in the cis series. A companion study on cis-2-dimethylaminocyclohexanols (Collect. Czech. Chem. Commun., 1971, 36, 1436–1447) demonstrated that the cis isomers populate flattened chair and twist-boat conformations [2]. These conformational differences directly impact the spatial presentation of the amino and hydroxyl functionalities, influencing hydrogen-bonding capacity, nucleophilicity, and molecular recognition in both chemical and biological contexts.

Conformational Analysis Stereochemistry NMR Spectroscopy

Chiral Building Block for Enantioselective Amine Synthesis and Derivatization

trans-2-(Dimethylamino)cyclohexanol, specifically as the (1R,2R)-enantiomer (CAS 15910-74-4), is employed as a chiral building block for the construction of complex molecular architectures with defined stereochemistry . It serves as a key intermediate in the synthesis of Tramadol, where the trans stereochemistry at the 2-position is critical for the analgesic activity of the final drug: the (R,R)-trans enantiomer of Tramadol exhibits approximately ten-fold higher analgesic potency than the corresponding (S,S)-enantiomer [1]. Additionally, the compound is used in the preparation of N-(2-aminocycloaliphatic)benzamide derivatives with potential analgesic applications, as described in patent DE2749984C2 [2]. The trans configuration is essential for these applications because the relative orientation of the amino and hydroxyl groups controls the stereochemical outcome of subsequent transformations and the pharmacological activity of the final products.

Chiral Pool Synthesis Asymmetric Amination Medicinal Chemistry

Procurement-Relevant Application Scenarios for trans-2-(Dimethylamino)cyclohexanol (CAS 15910-74-4)


Stereospecific Synthesis of Tramadol and Structurally Related Analgesic Agents

The (1R,2R)-trans configuration of CAS 15910-74-4 is essential for constructing the (R,R)-trans stereochemistry of Tramadol, which exhibits approximately ten-fold higher analgesic potency than the (S,S)-enantiomer [1]. Using the cis isomer or a mixed-isomer starting material would yield the pharmacologically inferior diastereomer. The compound serves as a direct intermediate in Grignard-based Tramadol syntheses, where the trans:cis ratio of the final product is critically dependent on the stereochemical purity of the starting amino alcohol [1].

Cholinesterase Inhibitor Development and Cholinergic Pharmacology Research

Only the trans enantiomers of 2-dimethylaminocyclohexanol derivatives function as acetylcholinesterase substrates, while the cis enantiomers are completely inactive [2]. A 2010 study demonstrated that trans-configured 2-N,N-dimethylaminecyclohexyl carbamate salts achieve approximately 90% inhibition of erythrocyte acetylcholinesterase with selectivity over plasma cholinesterase (~55% inhibition), establishing the trans isomer as the mandatory stereochemical configuration for cholinesterase-targeted inhibitor development [3].

Organocatalytic Enantioselective Desymmetrization of meso-Anhydrides

The enantiopure trans isomer (specifically the (1S,2S)-enantiomer, CAS 29783-01-5) is a demonstrated organocatalyst for highly enantioselective desymmetrization of cyclic meso-anhydrides using alcohol and benzyl mercaptan nucleophiles [4]. This application is stereospecific to the trans configuration, as the cis isomer lacks the requisite chiral pocket geometry. Procurement of the stereochemically defined trans isomer is mandatory for laboratories pursuing this catalytic methodology.

Conformation-Dependent Mechanistic Studies of Stereoelectronic Effects in Solvolysis

The trans isomer's unique solvolytic behavior—producing solvent-dependent product distributions including cyclohexanone, cyclopentanecarboxaldehyde, and amino alcohol derivatives—contrasts sharply with the cis isomer's uniform production of only cyclohexanone across all solvents [5]. This divergent reactivity makes the trans isomer an essential substrate for investigating stereoelectronic control in solvolytic rearrangement mechanisms, where the trans-diaxial orientation of the amino and hydroxyl (or iodo) groups enables neighboring-group participation pathways inaccessible to the cis isomer.

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